molecular formula C18H22N2O4 B4101655 methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate

methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate

Cat. No.: B4101655
M. Wt: 330.4 g/mol
InChI Key: DZQVQYBGOTZLGS-UHFFFAOYSA-N
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Description

Methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate is a complex organic compound with a molecular formula of C18H22N2O4 It is characterized by a quinoxaline core structure, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the benzoyl and oxo groups. The final step involves esterification to form the methyl acetate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of reagents and conditions is critical to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoxaline core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate: shares similarities with other quinoxaline derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

methyl 2-(1-benzoyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-16(21)11-15-17(22)19-13-9-5-6-10-14(13)20(15)18(23)12-7-3-2-4-8-12/h2-4,7-8,13-15H,5-6,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQVQYBGOTZLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2CCCCC2N1C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate
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methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate
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methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate
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methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate

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